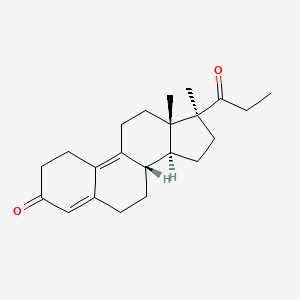
Promegestone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Promegeston hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in der Untersuchung der Steroidchemie verwendet.
Biologie: Wird bei der Untersuchung der Progesteronrezeptor-Signaltransduktion und ihrer Auswirkungen auf zelluläre Prozesse eingesetzt.
Industrie: Wird bei der Entwicklung von Hormonersatztherapien und Kontrazeptiva eingesetzt.
5. Wirkmechanismus
Promegeston übt seine Wirkung aus, indem es an den Progesteronrezeptor bindet, einen Kernrezeptor, der die Genexpression reguliert. Nach der Bindung aktiviert Promegeston den Rezeptor, was zur Transkription von Zielgenen führt, die an verschiedenen physiologischen Prozessen beteiligt sind. Diese Aktivierung fördert die Myometrium-Relaxation während der Schwangerschaft und hemmt die durch systemische Entzündung verursachte Frühgeburt . Der wichtigste aktive Metabolit von Promegeston ist Trimegeston, das ebenfalls zu seinen biologischen Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Promegestone, a synthetic progestogen, primarily targets the progesterone receptors in various tissues . These receptors play a crucial role in several biological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
This compound exerts its effects by binding to progesterone receptors in target tissues such as the uterus, mammary glands, and the brain . Upon binding, it activates these receptors, which in turn modulate the expression of specific genes . This interaction leads to changes in cellular function and gene expression, mimicking the effects of the natural hormone progesterone .
Biochemical Pathways
It is also known to have weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity .
Pharmacokinetics
This compound is administered orally . It is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone . The elimination half-life of trimegestone, the major active metabolite of this compound, is between 13.8 and 15.6 hours
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its progestogenic activity. It mimics the effects of the natural hormone progesterone, influencing various reproductive processes . It has about 200% of the affinity of progesterone for the progesterone receptor . The endometrial transformation dosage of this compound is 10 mg per cycle and its ovulation-inhibiting dosage is 0.5 mg/day .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that this compound prevented systemic bacterial-endotoxin-induced preterm labor in mice, blocked uterine contractions, significantly inhibited all systemic inflammation-induced myometrial cytokines, and partially inhibited decidual and placental inflammation . . This suggests that inflammatory conditions could potentially influence the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Promegestone is a progestin, meaning it is an agonist of the progesterone receptor . This means it binds to and activates the progesterone receptor, mimicking the effects of the natural hormone progesterone . It interacts with albumin, a protein that carries various substances through the blood .
Cellular Effects
This compound has several effects on cells. It promotes myometrial relaxation during pregnancy . It also has an anti-edema effect in animal models of traumatic brain injury, decreasing lesion volume or increasing remaining tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a progestin . As an agonist of the progesterone receptor, it binds to this receptor and activates it . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice . It was found to block uterine contractions and significantly inhibit systemic inflammation-induced myometrial cytokines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For example, in a study on mice, this compound was administered at a dosage of 0.2 mg/dam and was found to prevent term labor and maintain pregnancy post-term .
Metabolic Pathways
This compound is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone .
Transport and Distribution
This compound is taken orally and is distributed throughout the body, where it can exert its effects . It binds to albumin, which can carry it through the bloodstream to various tissues .
Subcellular Localization
As a progestin, it is known to bind to and activate the progesterone receptor, which is typically located in the cell nucleus . This suggests that this compound likely localizes to the nucleus after entering a cell.
Vorbereitungsmethoden
Promegestone is synthesized through a series of chemical reactions starting from a suitable steroid precursor. . The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Promegeston unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Promegeston kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können Promegeston in seine entsprechenden Alkoholderivate umwandeln.
Substitution: Promegeston kann Substitutionsreaktionen, insbesondere an den Carbonylgruppen, eingehen, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und reduzierte Derivate von Promegeston .
Vergleich Mit ähnlichen Verbindungen
Promegeston ähnelt anderen synthetischen Gestagenen wie Trimegeston, Nomegestrol-Acetat und Mifepriston. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Trimegeston: Promegeston ist im Wesentlichen ein Prodrug von Trimegeston, das heißt, es wird im Körper in Trimegeston umgewandelt.
Nomegestrol-Acetat: Im Gegensatz zu Nomegestrol-Acetat hat Promegeston eine Doppelbindung zwischen den Kohlenstoffen 9 und 10 und eine Methylgruppe am Kohlenstoff 17.
Die einzigartigen Strukturmerkmale von Promegeston und seine Rolle als Prodrug von Trimegeston tragen zu seinem besonderen pharmakologischen Profil bei.
Eigenschaften
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCYTLOTYIJMR-XMGTWHOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036510 | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34184-77-5 | |
| Record name | Promegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promegestone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Promegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)
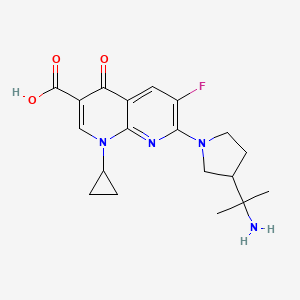
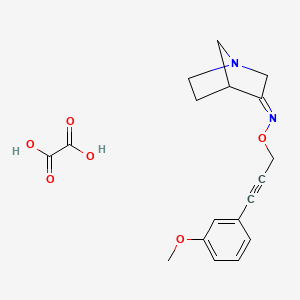
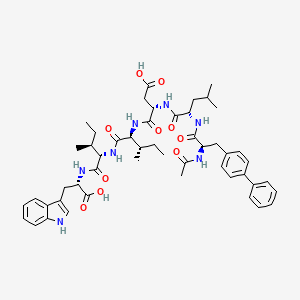
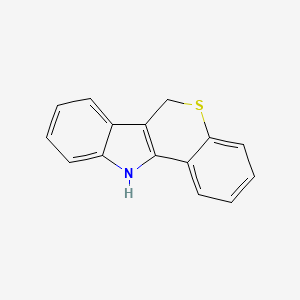
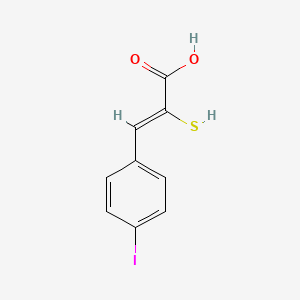
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
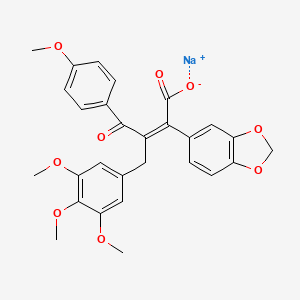
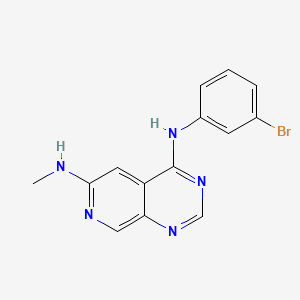
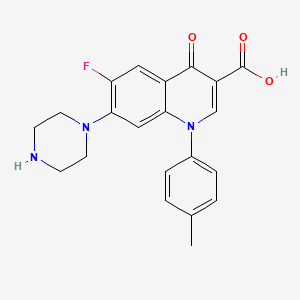
![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)
![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
